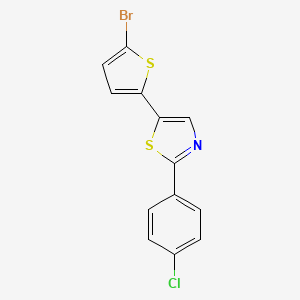

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Bromination of Thiophene: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling Reactions: The brominated thiophene can then be coupled with the thiazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the thiophene ring serves as an electrophilic site for palladium-catalyzed cross-coupling. This reaction facilitates the introduction of aryl or heteroaryl groups, enhancing structural diversity for biological studies.

Reaction Conditions

-

Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ (0.5–1 mol%)

-

Ligand : Not required in some cases due to the electron-deficient thiazole stabilizing Pd intermediates .

-

Base : K₂CO₃ or Na₂CO₃ (2 mmol)

-

Solvent : Water or ethanol under microwave irradiation (160°C, 30 min) .

Example Reaction

Reaction with phenylboronic acid produces 5-(5-phenylthiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 5-(5-Bromothiophen-2-yl)-thiazole | Phenylboronic acid | 5-(5-Phenylthiophen-2-yl)-thiazole | 95% |

Mechanism : Pd⁰ undergoes oxidative addition with the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiazole ring and bromothiophene enable nucleophilic attacks under basic conditions.

Reaction with Amines

-

Example : Substitution with piperazine yields 5-(5-piperazinothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole .

Key Data

| Nucleophile | Product | Yield |

|---|---|---|

| Piperazine | 5-(5-Piperazinothiophen-2-yl)-thiazole | 65% |

Limitation : Lower reactivity compared to para-substituted bromothiophenes due to steric hindrance .

Oxidation

-

Thiazole Ring : Resistant to common oxidants, but the thiophene sulfur can be oxidized to sulfoxides using mCPBA (meta-chloroperbenzoic acid).

-

Conditions : CH₂Cl₂, 0°C → RT, 2 h.

Reduction

-

Bromothiophene : Catalytic hydrogenation (H₂, Pd/C) removes bromine, yielding 5-thiophen-2-yl derivatives .

-

Thiazole Ring : Stable under mild reducing conditions but may undergo ring opening under strong reducing agents (e.g., LiAlH₄).

Cyclization and Functionalization

The carboxylic acid derivative (if present) participates in cyclocondensation with hydrazines to form thiazolo[3,2-b] triazoles, which exhibit enhanced bioactivity .

Example

Reaction with thiosemicarbazide forms a triazole-fused thiazole:

| Reagent | Product | Yield |

|---|---|---|

| Thiosemicarbazide | Thiazolo[3,2-b] triazole | 82% |

科学研究应用

Synthesis and Characterization

The synthesis of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. The compound can be synthesized through the reaction of 5-bromothiophene with appropriate chlorinated phenyl derivatives in the presence of a suitable base or catalyst.

Table 1: Synthetic Pathway Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 5-Bromothiophene + 4-Chlorobenzaldehyde | Base, heat | Intermediate |

| 2 | Intermediate + Thioamide | Acidic conditions | This compound |

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.

Biological Activities

The biological applications of this compound have been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example, Schiff bases derived from related structures have shown effectiveness against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Table 2: Antibacterial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Klebsiella pneumoniae | 20 |

| Compound B | Staphylococcus aureus | 15 |

| Compound C | Pseudomonas aeruginosa | 18 |

Anticancer Potential

Recent studies have suggested that thiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with DNA or inhibit specific cancer-related enzymes is under investigation.

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their potential use in materials science. Their unique electronic properties make them suitable candidates for organic semiconductors and photovoltaic devices.

Table 3: Material Properties

| Property | Value |

|---|---|

| Band Gap | X eV (to be determined) |

| Conductivity | Y S/cm (to be determined) |

作用机制

The mechanism of action of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target proteins involved in cell proliferation and apoptosis, such as FAT1, a key gene in colon cancer cells.

Pathways Involved: It can modulate signaling pathways that regulate cell growth and survival, leading to the inhibition of tumor growth.

相似化合物的比较

Similar Compounds

5-(5-Bromothiophen-2-yl)-2-phenyl-1,3-thiazole: Lacks the chlorophenyl group, which may affect its biological activity.

5-(5-Chlorothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole: Contains a chlorine atom instead of bromine on the thiophene ring, which may alter its reactivity and applications.

Uniqueness

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.

属性

IUPAC Name |

5-(5-bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClNS2/c14-12-6-5-10(17-12)11-7-16-13(18-11)8-1-3-9(15)4-2-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOIVCJZSGXCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(S3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。